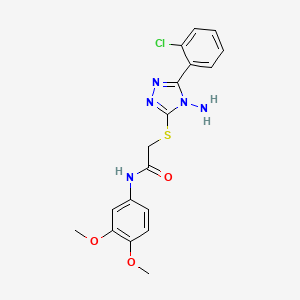

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a 4-amino group, a 2-chlorophenyl substituent at position 5 of the triazole ring, and a thioether bridge connecting the triazole to an acetamide group. The acetamide nitrogen is substituted with a 3,4-dimethoxyphenyl moiety, which confers unique electronic and steric properties. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability, while the thioether linkage enhances lipophilicity and bioavailability .

Properties

IUPAC Name |

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3S/c1-26-14-8-7-11(9-15(14)27-2)21-16(25)10-28-18-23-22-17(24(18)20)12-5-3-4-6-13(12)19/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYWHDYIQIROSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using chlorobenzene derivatives.

Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a suitable thiol compound.

Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 3,4-dimethoxyphenyl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or amino groups, potentially converting them to corresponding amines or hydroxylamines.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation of the thioether group.

Amines and Hydroxylamines: Resulting from reduction of nitro or amino groups.

Functionalized Aromatics: Products of substitution reactions on the aromatic rings.

Scientific Research Applications

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on both the triazole ring and the acetamide group. Key analogues include:

Key Observations :

- Chlorophenyl vs.

- Acetamide Substituents : The 3,4-dimethoxyphenyl group in the target compound likely increases electron-donating capacity and solubility compared to dichlorophenyl () or nitro/methoxy groups (). This could modulate receptor binding in anti-inflammatory or antiviral contexts .

Biological Activity

The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a member of the triazole class known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.86 g/mol. The structural uniqueness of this compound is attributed to its triazole ring substituted with an amino group and a chlorophenyl group, which may contribute to its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to the one in focus have shown significant activity against various cancer cell lines. In vitro studies have reported that certain triazole derivatives can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .

A specific study evaluated the activity of triazole derivatives against human colon cancer (HCT 116) cells, revealing that some compounds exhibited high anticancer activity with IC50 values significantly lower than those of established anticancer drugs like doxorubicin .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Triazole Derivative A | 4.363 | CDK2 |

| Doxorubicin | 18.76 | Various |

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. Research indicates that derivatives can exhibit both antifungal and antibacterial activities. For example, certain synthesized triazoles demonstrated effective antifungal activity compared to standard treatments like bifonazole and streptomycin .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : By inhibiting enzymes such as thymidine phosphorylase and HDAC, the compound can disrupt cancer cell proliferation.

- Targeting Kinases : The compound may also interact with specific kinases involved in signaling pathways critical for tumor growth .

Case Studies

Several case studies have focused on the biological activities of similar triazole compounds:

- Study on Anticancer Activity : A study published in MDPI reported that a related triazole derivative showed significant cytotoxicity against HCT 116 cells with an IC50 value of 4.363 μM .

- Antimicrobial Screening : Another study highlighted the effectiveness of a series of triazole derivatives against various bacterial strains, demonstrating comparable efficacy to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.